molecular formula C13H14N6O B2915478 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide CAS No. 1428355-60-5

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide

Cat. No.: B2915478
CAS No.: 1428355-60-5
M. Wt: 270.296
InChI Key: WJUYCOURTXPMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide is a synthetic chemical compound designed for research applications, integrating a 1,2,4-triazole moiety linked to a pyrimidine ring and a cyclohex-3-ene carboxamide group. This specific architecture suggests potential for diverse pharmacological investigations. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its significant role in central nervous system (CNS) drug discovery. Compounds featuring this structure have demonstrated potent anticonvulsant activity in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . Research indicates that the anticonvulsant mechanism of analogous triazole-containing compounds is often associated with the GABAergic system, showing enhanced binding affinity to the GABA-A receptor and an ability to increase inhibitory neurotransmitter GABA levels in the brain . Furthermore, such compounds have exhibited anxiolytic effects in elevated plus maze assays, correlating with binding sites of benzodiazepines on the GABA-A receptor . Beyond CNS activity, the 1,2,4-triazole core is a established pharmacophore in antifungal agents, where it functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha demethylase, thereby disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane . Additional research on related structures points to neuroprotective properties, where derivatives have been shown to protect against neurotoxin-induced cell death by modulating apoptotic pathways, including decreasing the levels of pro-apoptotic protein Bax and the activation of caspase-3 . This combination of a triazole, a pyrimidine, and a cycloalkene carboxamide makes this compound a versatile candidate for researchers exploring new therapeutic agents in neuroscience, infectious diseases, and oncology. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c20-13(10-4-2-1-3-5-10)18-11-6-12(16-8-15-11)19-9-14-7-17-19/h1-2,6-10H,3-5H2,(H,15,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUYCOURTXPMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CC(=NC=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole and pyrimidine moiety, both known for their diverse biological activities. The structural formula can be represented as follows:

N 6 1H 1 2 4 triazol 1 yl pyrimidin 4 yl cyclohex 3 enecarboxamide\text{N 6 1H 1 2 4 triazol 1 yl pyrimidin 4 yl cyclohex 3 enecarboxamide}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their function. This is particularly relevant in cancer therapy where enzyme inhibition can lead to apoptosis in malignant cells.
  • Antimicrobial Activity : The presence of the triazole ring enhances the compound's ability to combat microbial infections by disrupting cellular processes in pathogens.

Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity Type Description References
AntifungalExhibits activity against various fungal strains
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory pathways

Antifungal Activity

Research has shown that compounds containing the 1,2,4-triazole moiety demonstrate significant antifungal properties. For example, derivatives similar to this compound have been tested against Candida albicans and Aspergillus fumigatus, showing effective inhibition at low concentrations (MIC values ranging from 0.5 to 5 μg/mL) .

Antibacterial Activity

In vitro studies indicated that the compound exhibits potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported as low as 0.125 μg/mL for certain derivatives, outperforming traditional antibiotics like penicillin .

Anticancer Properties

A study highlighted the anticancer potential of triazole derivatives, including this compound. The compound was tested against various cancer cell lines including HCT116 (colon cancer) and T47D (breast cancer), showing IC50 values of 6.2 μM and 27.3 μM respectively .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole-containing compounds. Key findings include:

  • Substituent Effects : Modifications on the pyrimidine or cyclohexene rings can significantly enhance or diminish biological activity.
  • Triazole Positioning : The position of the triazole in relation to other functional groups affects binding affinity and specificity towards biological targets .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Core Structure Functional Groups Biological Relevance
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide Pyrimidine Triazole, cyclohexene carboxamide Hypothetical herbicidal activity
β-(1,2,4-triazol-1-yl)-L-alanine Amino acid Triazole, carboxylic acid Metabolite of fungicide myclobutanil
Methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate Amino acid derivative Triazole, tert-butoxycarbonyl (Boc) groups Synthetic intermediate for bioactive triazoles
Compound 4i (Synthesis, 2023) Pyrimidinone Tetrazole, coumarin Undisclosed (research compound)

Key Observations:

  • Triazole vs. Tetrazole: The target compound’s 1,2,4-triazole group is structurally distinct from the tetrazole in Compound 4i. Tetrazoles are often used as bioisosteres for carboxylic acids, while triazoles are more common in agrochemicals due to their hydrogen-bonding capacity and metabolic stability .
  • Carboxamide vs. Coumarin: The cyclohexene carboxamide group in the target compound contrasts with the coumarin moiety in Compound 4i. Coumarin derivatives are associated with anticoagulant and fluorescent properties, whereas carboxamides may enhance membrane permeability .
  • Amino Acid Derivatives: β-(1,2,4-triazol-1-yl)-L-alanine and its methyl ester analogs (e.g., methyl 2-(bis(Boc)amino)-3-triazolyl-propanoate) highlight the role of triazoles in amino acid metabolism, particularly as metabolites of fungicides like myclobutanil .

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